2-[2-(Hydroxymethyl)pyrrolidin-1-yl]aceticacid,trifluoroaceticacid
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Overview
Description
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above, but optimized for higher yields and efficiency. This often includes the use of specific catalysts and reaction conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]methylcycloheptan-1-one hydrochloride
- 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid
Uniqueness
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid, trifluoroacetic acid is unique due to its specific structure and the presence of both hydroxymethyl and trifluoroacetic acid groups. These functional groups confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
2803856-58-6 |
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Molecular Formula |
C9H14F3NO5 |
Molecular Weight |
273.21 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H13NO3.C2HF3O2/c9-5-6-2-1-3-8(6)4-7(10)11;3-2(4,5)1(6)7/h6,9H,1-5H2,(H,10,11);(H,6,7) |
InChI Key |
AQZJMKWNWHVKQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)CO.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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